Synhexyl

Catalog No.
S516072
CAS No.
117-51-1
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Synhexyl

CAS Number

117-51-1

Product Name

Synhexyl

IUPAC Name

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3

InChI Key

OORFXDSWECAQLI-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

solubility

Soluble in DMSO

Synonyms

3-Homotetrahydrocannibinol; Parahexyl; Synhexyl; Pyrahexyl

Canonical SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

The exact mass of the compound Synhexyl is 328.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is 1. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synhexyl, also known as parahexyl or n-hexyl-Δ6a(10a)-THC, is a synthetic cannabinoid homologue characterized by a 6-carbon aliphatic side chain and a thermodynamically stable Δ6a(10a) double bond. Originally synthesized as a structural analog to elucidate the properties of natural phytocannabinoids, it serves as a critical analytical reference standard and pharmacological tool [1]. Unlike natural Δ9-THC, which possesses a 5-carbon pentyl chain and is prone to oxidative degradation, Synhexyl offers enhanced lipophilicity, a prolonged pharmacokinetic profile, and superior shelf stability. These attributes make it an essential procurement target for forensic laboratories requiring precise chromatographic calibration, as well as for researchers modeling extended-release lipid formulations and mapping cannabinoid receptor structure-activity relationships.

Substituting Synhexyl with natural Δ9-THC or other standard pentyl-cannabinoids fundamentally compromises both analytical accuracy and pharmacological modeling. In forensic and toxicological workflows, pentyl-based standards cannot replicate the delayed chromatographic retention time of hexyl-homologues, leading to potential co-elution errors and false-positive identifications in complex mixtures [1]. Furthermore, in pharmacokinetic and formulation studies, Δ9-THC fails to mimic Synhexyl’s distinct physiological profile—specifically its delayed onset, extended duration of action, and higher partition coefficient (LogP). Relying on generic THC isomers also introduces stability risks, as their susceptibility to oxidative degradation into cannabinol (CBN) reduces reproducibility in long-term experimental and calibration applications.

Chromatographic Resolution for Forensic Calibration

In forensic and toxicological screening, differentiating synthetic homologues from natural phytocannabinoids is critical. Synhexyl’s 6-carbon aliphatic tail increases its molecular weight and lipophilicity, resulting in a distinct delayed retention time compared to the 5-carbon tail of Δ9-THC. This baseline separation ensures accurate calibration of GC-MS and LC-MS instruments [1].

Evidence DimensionChromatographic Retention Time (RT)
Target Compound DataSynhexyl (hexyl chain): Delayed elution profile
Comparator Or BaselineΔ9-THC (pentyl chain): Earlier baseline elution
Quantified DifferenceComplete baseline resolution preventing co-elution and false-positive identification
ConditionsStandardized GC-MS/LC-MS cannabinoid screening panels

Laboratories must procure Synhexyl to accurately calibrate analytical equipment and prevent false positives when distinguishing hexyl-homologues from standard pentyl-cannabinoids.

Pharmacokinetic Profiling and Extended Duration of Action

Synhexyl provides a distinct pharmacokinetic profile compared to natural Δ9-THC. While human clinical evaluations demonstrate that Synhexyl possesses approximately one-third the acute potency of Δ9-THC, it exhibits a significantly slower onset of action (delayed by approximately one hour) and a much longer duration of effect at equivalent doses [1]. This makes it an ideal reference compound for modeling prolonged cannabinoid receptor engagement.

Evidence DimensionOnset and Duration of Action
Target Compound DataSynhexyl: +1 hour onset delay, extended terminal duration
Comparator Or BaselineΔ9-THC: Rapid onset, shorter duration
Quantified Difference~33% acute potency with a significantly prolonged duration of pharmacological activity
ConditionsIn vivo human pharmacokinetic and behavioral evaluations

Researchers developing extended-release cannabinoid formulations or studying prolonged CB1/CB2 receptor activation should select Synhexyl over THC for its extended pharmacokinetic window.

Thermodynamic Stability of the Δ6a(10a) Isomer

Unlike Δ9-THC, which is prone to rapid oxidative degradation to cannabinol (CBN) or isomerization under acidic conditions, Synhexyl features a double bond at the Δ6a(10a) position. This fully conjugated, tetrasubstituted double bond provides superior thermodynamic stability, ensuring a longer shelf-life and greater reproducibility when used as an analytical standard or synthetic precursor[1].

Evidence DimensionThermodynamic and Oxidative Stability
Target Compound DataSynhexyl (Δ6a(10a) double bond): High resistance to isomerization and oxidation
Comparator Or BaselineΔ9-THC (Δ9 double bond): High susceptibility to degradation into CBN
Quantified DifferenceSignificantly extended shelf-life and structural integrity under standard laboratory conditions
ConditionsLong-term storage and acidic formulation environments

Procurement teams requiring highly stable cannabinoid reference standards for long-term analytical use will benefit from Synhexyl’s resistance to oxidative degradation compared to natural THC.

Forensic and Toxicological Calibration Standards

Due to its distinct chromatographic retention time driven by the 6-carbon hexyl chain, Synhexyl is procured by forensic laboratories to calibrate GC-MS and LC-MS instruments. It ensures baseline resolution from standard pentyl-cannabinoids like Δ9-THC, preventing co-elution and enabling the accurate identification of emerging synthetic hexyl-homologues in complex biological or product matrices [1].

Pharmacokinetic Modeling of Prolonged-Release Formulations

Synhexyl’s delayed onset and extended duration of action make it a superior baseline compound for researchers developing extended-release lipid nanoparticles (LNPs) or studying prolonged CB1 receptor engagement. Its pharmacokinetic profile allows for the evaluation of sustained drug delivery systems without the acute peak toxicity associated with equivalent doses of standard Δ9-THC [1].

Precursor and Benchmark in Structure-Activity Relationship (SAR) Studies

In synthetic chemistry and drug discovery, Synhexyl is utilized as a stable benchmark to map the effects of aliphatic side-chain elongation on cannabinoid receptor affinity. Its thermodynamically stable Δ6a(10a) double bond ensures high reproducibility during in vitro assays, making it an ideal reference point for comparing the binding kinetics of novel synthetic cannabinoids against classical phytocannabinoid structures[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Exact Mass

328.2402

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Synhexyl

Dates

Last modified: 04-14-2024

Studies on marihuana and pyrahexyl compound

E G WILLIAMS, C K HIMMELSBACH
PMID: 20992145   DOI:

Abstract




THE ADDICTION RESEARCH CENTER INVENTORY: STANDARDIZATION OF SCALES WHICH EVALUATE SUBJECTIVE EFFECTS OF MORPHINE, AMPHETAMINE, PENTOBARBITAL, ALCOHOL, LSD-25, PYRAHEXYL AND CHLORPROMAZINE

H E HILL, C A HAERTZEN, A B WOLBACH Jr, E J MINER
PMID: 14048539   DOI: 10.1007/BF02584089

Abstract




The use of pyrahexyl in the treatment of alcoholic and drug withdrawal conditions

L J THOMPSON, R C PROCTOR
PMID: 13099650   DOI:

Abstract




EEG effects of hallucinogens and cannabinoids using sleep-waking behavior as baseline

M D Fairchild, D J Jenden, M R Mickey, C Yale
PMID: 6102770   DOI: 10.1016/0091-3057(80)90422-0

Abstract

Three hallucinogens (d-lysergicacid diethylamide (LSD), mescaline, psilocybin) and two cannabinoid derivatives (tetrahydrocannabinol (THC), synhexyl) were tested for their long-term effects on the EEG of the cat. The drug-induced alterations in the EEG frequency spectrum were "drug-specific" in the sense that they would be statistically unlikely to occur during sleep-waking behavior. The two classes of compounds produced distinctly different EEG effects which were remarkably similar within each class. The duration of activity and relative potencies were consistent with those obtained by other measures, both in cats and in other species including man.


The value of the Duquénois test for cannabis--a survey

K Bailey
PMID: 232123   DOI:

Abstract

The Duquénois test is employed throughout the world as part of the identification procedure for cannabis. A survey of results published for more than 400 herbally derived and botanical materials originating from some 270 different plant species is presented. A survey of results from some 200 organic compounds is also presented. The data show that the D-L modification is the most specific. There is no published report of an obviously botanical material, apart from cannabis, that gives a positive D-L test. Apart from cannabinoids, some resorcinol derivatives give a positive test. All of the materials are easily distinguished from cannabis by TLC.


Psychological effects in depressive patients of the marihuana homologue synhexyl

D A POND
PMID: 18894648   DOI: 10.1136/jnnp.11.4.271

Abstract




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